molecular formula C19H16N8O2 B14963149 7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-9-(4-methoxyphenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-9-(4-methoxyphenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Cat. No.: B14963149
M. Wt: 388.4 g/mol
InChI Key: LCFDCZDQBRTRTC-UHFFFAOYSA-N
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Description

7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-9-(4-methoxyphenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused with a pyrimidine ring, and a methoxyphenyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-9-(4-methoxyphenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multiple steps. The starting materials often include 3,5-dimethyl-1,2,4-triazole and 4-methoxyphenylpyridine. The synthesis process may involve the formation of intermediate compounds through various reactions such as cyclization, condensation, and substitution. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability, safety, and environmental impact. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-9-(4-methoxyphenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-9-(4-methoxyphenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, with specific properties.

Mechanism of Action

The mechanism of action of 7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-9-(4-methoxyphenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-9-(4-methoxyphenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one include other triazolopyrimidines and triazole derivatives, such as:

  • 3,5-dimethyl-1,2,4-triazole
  • 4-methoxyphenylpyridine
  • 1,2,4-triazol-4-yl-amine

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines multiple functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16N8O2

Molecular Weight

388.4 g/mol

IUPAC Name

11-(3,5-dimethyl-1,2,4-triazol-4-yl)-8-(4-methoxyphenyl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one

InChI

InChI=1S/C19H16N8O2/c1-11-23-24-12(2)27(11)25-9-8-15-16(18(25)28)17(26-19(22-15)20-10-21-26)13-4-6-14(29-3)7-5-13/h4-10H,1-3H3

InChI Key

LCFDCZDQBRTRTC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1N2C=CC3=NC4=NC=NN4C(=C3C2=O)C5=CC=C(C=C5)OC)C

Origin of Product

United States

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